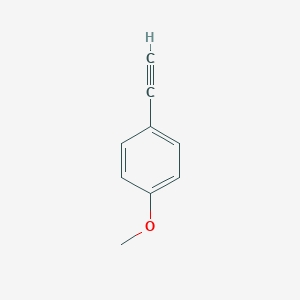

4-Ethynylanisole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethynyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIAVTUACPKPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26797-70-6 | |

| Record name | Benzene, 1-ethynyl-4-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26797-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20290800 | |

| Record name | 4-Ethynylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-60-5 | |

| Record name | 1-Ethynyl-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 71091 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 768-60-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethynylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Ethynylanisole (CAS: 768-60-5)

Introduction

This compound, also known as 1-ethynyl-4-methoxybenzene or 4-methoxyphenylacetylene, is an organic aromatic compound with the chemical formula C₉H₈O. Its structure features a terminal alkyne (ethynyl group) and a methoxy (B1213986) group attached to a benzene (B151609) ring at the para position. This unique combination of functional groups makes it a highly versatile and valuable building block in organic synthesis.[1] The terminal alkyne serves as a reactive handle for a variety of coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"), while the anisole (B1667542) moiety influences the electronic properties of the molecule.[1]

This guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, reactivity, and key applications of this compound, with a focus on its utility in materials science and drug discovery.[1]

Chemical and Physical Properties

This compound is typically a solid at room temperature, appearing as a colorless to pale yellow substance.[2] It is sensitive to light, temperature, and air.[3] Proper storage in a cool, dry, and tightly sealed container is recommended.[4]

| Property | Value | Source(s) |

| CAS Number | 768-60-5 | [2] |

| Molecular Formula | C₉H₈O | [5] |

| Molecular Weight | 132.16 g/mol | [5] |

| Appearance | Clear colorless to deep yellow or brown solid/pale yellow oil | [2] |

| Melting Point | 28-30 °C | [2][6] |

| Boiling Point | 87-91 °C at 11 mmHg | [2][6] |

| Density | 1.019 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.563 | [6] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [2] |

| Solubility | Insoluble in water. Soluble in chloroform, acetone, dichloromethane, and methanol. | [6] |

| Storage Temperature | Store Cold / Ambient temperatures |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Description | Source(s) |

| ¹H NMR | Spectra available in CDCl₃ and Benzene-D⁶. Expected signals include a singlet for the acetylenic proton, a singlet for the methoxy protons, and doublets for the aromatic protons. | [5][7] |

| ¹³C NMR | Spectra available. Key signals correspond to the two acetylenic carbons, the four distinct aromatic carbons, and the methoxy carbon. | [5] |

| FTIR | Spectra available. Characteristic peaks would include the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), C-O stretching, and aromatic C-H and C=C bands. | [5][8] |

| Mass Spectrometry (GC-MS) | Spectra available, showing the molecular ion peak (m/z = 132). | [5][9] |

Synthesis of this compound

The most common laboratory synthesis of this compound is through the Sonogashira coupling reaction. This method involves the cross-coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes. For this compound, this typically involves the reaction of 4-iodoanisole (B42571) with a protected acetylene, followed by deprotection.

Reactivity and Applications

The reactivity of this compound is dominated by its terminal alkyne group, making it a key intermediate in various synthetic applications, including the synthesis of liquid crystals, luminescent materials, and bioactive molecules.[1][10]

Key Reactions:

-

Sonogashira Coupling: this compound itself is a valuable coupling partner in Sonogashira reactions, where it reacts with aryl or vinyl halides to create more complex conjugated systems. This is fundamental in the synthesis of organic semiconductors and polymers.[1]

-

Click Chemistry (CuAAC): As a terminal alkyne, it readily undergoes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[11] This reaction forms a stable triazole linkage and is widely used in bioconjugation, drug discovery, and materials science for linking different molecular fragments.[12][13][14]

-

Cycloaddition Reactions: It participates in [4+2] cycloaddition reactions to synthesize photoluminescent 1,2-dihydrophosphinines.[6][10] It also undergoes 1,3-dipolar cycloadditions with acceptor-cyclopropylmethylsilanes to yield functionalized cyclopentenes.

-

Hydroamination: this compound has been used in studies of gold(III)-catalyzed hydroamination of alkynes, leading to the formation of N-vinylindoles.[6]

-

Three-Component Synthesis: It is used in copper-catalyzed, three-component reactions with an arylboronic acid and sodium azide (B81097) to synthesize trisubstituted 1,2,4-triazoles.[6]

Experimental Protocols

The following are representative protocols for common reactions involving this compound. Researchers should adapt these procedures based on the specific substrate and scale.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol describes the coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

Aryl Bromide (e.g., 4-Bromotoluene) (1.0 mmol, 1.0 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

-

Anhydrous Toluene (10 mL)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.[15]

-

Add anhydrous toluene, followed by triethylamine.[15]

-

Add this compound to the mixture.[15]

-

Stir the reaction mixture at 60-80 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[15]

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.[15]

-

Filter the mixture through a pad of celite to remove the catalyst.[15]

-

Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.[15]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[16]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between this compound and an organic azide.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Organic Azide (e.g., Benzyl Azide) (1.0 mmol, 1.0 equiv)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

-

Sodium ascorbate (B8700270) (0.1 mmol, 10 mol%)

-

Solvent: t-Butanol/Water mixture (1:1, 10 mL)

Procedure:

-

In a round-bottomed flask, dissolve this compound and the organic azide in the t-butanol/water solvent mixture.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The copper(II) is reduced in situ to the active copper(I) catalyst.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting 1,2,3-triazole product by column chromatography or recrystallization.[17][18]

Safety and Handling

This compound is a combustible material and may cause skin, eye, and respiratory tract irritation.[2][4][19]

-

Handling: Use in a well-ventilated area or outdoors. Avoid breathing dust, vapor, or gas. Avoid contact with skin and eyes.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a dust mask (type N95 or equivalent).

-

Storage: Store in a cool, dry place away from sources of ignition. Keep the container tightly closed.[4] The compound is noted to be light and temperature sensitive.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[4]

-

Decomposition: Hazardous decomposition products include carbon monoxide and carbon dioxide.[2][4]

Conclusion

This compound (CAS 768-60-5) is a cornerstone building block for synthetic chemists. Its terminal alkyne functionality provides a gateway to a vast array of chemical transformations, most notably Sonogashira couplings and click chemistry reactions. This versatility has cemented its role in the development of advanced materials, including organic semiconductors and luminescent compounds, as well as in the modular synthesis of complex molecules for drug discovery and bioconjugation. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | CAS#:768-60-5 | Chemsrc [chemsrc.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | 768-60-5 [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound(768-60-5) IR Spectrum [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound | 768-60-5 [amp.chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Click chemistry - Wikipedia [en.wikipedia.org]

- 13. Click Chemistry [organic-chemistry.org]

- 14. Click Chemistry Reagents [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. atlanchimpharma.com [atlanchimpharma.com]

- 18. youtube.com [youtube.com]

- 19. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

4-Ethynylanisole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylanisole, also known as 1-ethynyl-4-methoxybenzene, is an aromatic organic compound with the chemical formula C₉H₈O. It features a methoxy (B1213986) group and an ethynyl (B1212043) group attached to a benzene (B151609) ring, making it a valuable building block in organic synthesis. Its unique structure allows for its participation in a variety of chemical reactions, rendering it a significant precursor in the development of pharmaceuticals, organic materials, and fine chemicals. This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its spectral data.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature with a faint aromatic odor.[1] It is soluble in common organic solvents such as chloroform, acetone, dichloromethane, and methanol (B129727), but insoluble in water.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O | [3][5][6] |

| Molecular Weight | 132.16 g/mol | [3][5][6] |

| CAS Number | 768-60-5 | [2][3][5] |

| Melting Point | 28-30 °C | [3][5] |

| Boiling Point | 87-91 °C at 11 mmHg | [3][4] |

| Density | 1.019 g/mL at 25 °C | [3][4] |

| Flash Point | 82 °C (closed cup) | [7] |

| Refractive Index (n20/D) | 1.563 | [3] |

| LogP | 1.67650 | [1] |

| PSA (Polar Surface Area) | 9.23 Ų | [1] |

Experimental Protocols

Synthesis via Sonogashira Coupling

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide. In this case, 4-iodoanisole (B42571) is coupled with a protected acetylene (B1199291) source, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection.

Reaction Scheme:

Detailed Experimental Protocol:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add 4-iodoanisole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas, such as argon or nitrogen. This process should be repeated three times to ensure an oxygen-free environment.

-

Solvent and Reagents Addition: Under the inert atmosphere, add anhydrous triethylamine (B128534) (TEA, 3.0 mmol) and anhydrous tetrahydrofuran (B95107) (THF, 10 mL). Stir the mixture until all solids are dissolved.

-

Addition of Alkyne: Add trimethylsilylacetylene (1.2 mmol) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) using a hexane (B92381)/ethyl acetate (B1210297) eluent system. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst. Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Deprotection: Dissolve the crude trimethylsilyl-protected product in a mixture of methanol and a saturated aqueous solution of potassium carbonate. Stir the mixture at room temperature for 1-2 hours.

-

Final Workup and Purification: After deprotection, extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can then be purified by column chromatography or recrystallization.

Purification Protocols

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Eluent System: A mixture of hexane and ethyl acetate is commonly used. The polarity can be adjusted based on TLC analysis of the crude product. A typical starting point is a 95:5 hexane:ethyl acetate ratio.[6]

-

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Recrystallization:

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate can be effective.[8] Alternatively, a single solvent like ethanol (B145695) or methanol could be tested.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, CDCl₃, δ):

-

7.42 (d, J = 8.8 Hz, 2H, Ar-H)

-

6.84 (d, J = 8.8 Hz, 2H, Ar-H)

-

3.81 (s, 3H, -OCH₃)

-

3.04 (s, 1H, -C≡CH)

¹³C-NMR (100 MHz, CDCl₃, δ):

-

159.9 (Ar-C)

-

133.8 (Ar-C)

-

114.9 (Ar-C)

-

114.2 (Ar-C)

-

83.5 (-C≡CH)

-

77.2 (-C≡CH)

-

55.3 (-OCH₃)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

-

~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne.

-

~2100 cm⁻¹ (sharp, medium): C≡C stretch of the alkyne.

-

~3000-2850 cm⁻¹: C-H stretches of the aromatic ring and the methoxy group.

-

~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250, 1030 cm⁻¹: C-O stretching vibrations of the methoxy group.

Sample Preparation for IR Spectroscopy (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place the resulting fine powder into a pellet press die.

-

Apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.[9]

Visualizations

Caption: Mechanism of the Sonogashira cross-coupling reaction.

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is a combustible solid and should be handled with care.[5] It may cause skin, eye, and respiratory tract irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] It should be stored in a cool, dry place away from sources of ignition in a tightly sealed container.[5] In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam.[5]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. The Sonogashira coupling provides a reliable and efficient synthetic route to this compound. Proper purification techniques, such as column chromatography or recrystallization, are essential to obtain high-purity material suitable for research and development applications. The spectral data provided in this guide can be used for the identification and characterization of this compound. As with all chemicals, appropriate safety precautions should be followed during its handling and use.

References

- 1. scispace.com [scispace.com]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. 4-ETHYLANISOLE(1515-95-3) 13C NMR spectrum [chemicalbook.com]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. eng.uc.edu [eng.uc.edu]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

Spectroscopic Profile of 4-Ethynylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-ethynylanisole (CAS No: 768-60-5), a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.42 | Doublet | 2H | Ar-H (ortho to -C≡CH) |

| 6.85 | Doublet | 2H | Ar-H (ortho to -OCH₃) |

| 3.81 | Singlet | 3H | -OCH₃ |

| 3.02 | Singlet | 1H | -C≡CH |

¹³C NMR Data

The ¹³C NMR spectrum was recorded in deuterated chloroform (CDCl₃) on a 100 MHz spectrometer.

| Chemical Shift (ppm) | Assignment |

| 160.0 | Ar-C (-OCH₃) |

| 133.8 | Ar-C (ortho to -C≡CH) |

| 114.2 | Ar-C (-C≡CH) |

| 114.0 | Ar-C (ortho to -OCH₃) |

| 83.5 | C ≡CH |

| 77.4 | -C≡C H |

| 55.3 | -OC H₃ |

Experimental Protocol: NMR Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum was recorded on a 400 MHz NMR spectrometer, and the ¹³C NMR spectrum was recorded on a 100 MHz instrument. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its alkyne, aromatic, and ether functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |

| ~2100 | Medium, Sharp | C≡C stretch (alkyne) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1600, 1500, 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1250, 1030 | Strong | C-O stretch (aryl ether) |

Experimental Protocol: IR Spectroscopy

The infrared spectrum was obtained using the potassium bromide (KBr) pellet method. A small amount of solid this compound was finely ground with anhydrous KBr. The mixture was then pressed into a thin, transparent pellet. The spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical technique.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 132 | High | [M]⁺ (Molecular Ion) |

| 117 | High | [M - CH₃]⁺ |

| 102 | Medium | [M - C₂H₂O]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocol: Mass Spectrometry

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the gas chromatograph, which separates the compound from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by electron impact (EI) at 70 eV. The resulting fragments are separated by their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Ethynylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-ethynylanisole (also known as 1-ethynyl-4-methoxybenzene). This document details the experimental protocol for acquiring the spectrum, presents a thorough interpretation of the spectral data, and includes visualizations to aid in understanding the molecular structure and proton assignments.

Introduction

This compound is a versatile organic compound utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. Its rigid, linear ethynyl (B1212043) group and the electron-donating methoxy (B1213986) group on the phenyl ring make it a valuable synthon in cross-coupling reactions and cycloadditions. A precise understanding of its 1H NMR spectrum is crucial for reaction monitoring, quality control, and structural verification of its derivatives. This guide serves as a detailed reference for the interpretation of its proton NMR data.

Experimental Protocol

The following protocol outlines a standard procedure for the acquisition of a high-resolution 1H NMR spectrum of this compound.

Instrumentation:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Probe: 5 mm broadband probe

-

Software: Standard NMR acquisition and processing software

Sample Preparation:

-

Sample: Approximately 5-10 mg of this compound is weighed and dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl3).

-

Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is added to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).

-

Transfer: The solution is transferred to a 5 mm NMR tube.

Acquisition Parameters:

-

Solvent: CDCl3

-

Temperature: 17.5°C

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30')

-

Number of Scans: 16-32 (depending on sample concentration)

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: 0-10 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Data Processing:

-

Fourier Transformation: The Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phasing: The spectrum is manually phased to achieve pure absorption lineshapes.

-

Baseline Correction: A polynomial baseline correction is applied to ensure a flat baseline.

-

Calibration: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

-

Integration: The relative integrals of all signals are determined.

Data Presentation and Interpretation

The 1H NMR spectrum of this compound exhibits four distinct signals corresponding to the four types of chemically non-equivalent protons in the molecule. The quantitative data, including chemical shifts, multiplicities, coupling constants, and integral values, are summarized in the table below.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | ~7.42 | Doublet (d) | 9.2 | 2H |

| H-3, H-5 | ~6.84 | Doublet (d) | 9.2 | 2H |

| -OCH3 | ~3.80 | Singlet (s) | - | 3H |

| Acetylenic H | ~2.98 | Singlet (s) | - | 1H |

Interpretation of the Spectrum:

-

Aromatic Protons (H-2, H-6 and H-3, H-5): The para-substitution on the benzene (B151609) ring results in a characteristic AA'BB' spin system, which simplifies to two doublets at 400 MHz.

-

The protons at positions 2 and 6 (ortho to the electron-withdrawing ethynyl group) are deshielded and appear as a doublet further downfield at approximately 7.42 ppm.

-

The protons at positions 3 and 5 (ortho to the electron-donating methoxy group) are shielded and resonate as a doublet at a more upfield position, around 6.84 ppm.

-

The observed ortho-coupling constant (J) of 9.2 Hz is typical for protons on a benzene ring in this arrangement.[1]

-

-

Methoxy Protons (-OCH3): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet at approximately 3.80 ppm.[1]

-

Acetylenic Proton (≡C-H): The terminal alkyne proton is in a unique chemical environment and appears as a singlet at around 2.98 ppm. The lack of coupling to the aromatic protons is expected due to the distance of four bonds.

Visualization

The following diagrams illustrate the molecular structure of this compound with proton assignments and a logical workflow for spectral analysis.

References

An In-depth Technical Guide to the 13C NMR Analysis of 4-Ethynylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) analysis of 4-Ethynylanisole, a versatile building block in organic synthesis and drug discovery. This document details the expected ¹³C NMR chemical shifts, provides a thorough experimental protocol for data acquisition, and presents a logical framework for spectral interpretation.

Introduction to ¹³C NMR Spectroscopy of this compound

¹³C NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. In the case of this compound, this method allows for the unambiguous identification and characterization of the aromatic, alkynyl, and methoxy (B1213986) carbons within the molecule. The distinct electronic environments of each carbon atom result in a unique chemical shift (δ), providing a molecular fingerprint that is invaluable for structural confirmation and purity assessment.

Predicted ¹³C NMR Spectral Data for this compound

The following table summarizes the predicted and experimentally observed ¹³C NMR chemical shifts for this compound when dissolved in deuterated chloroform (B151607) (CDCl₃). These values are crucial for the assignment of signals in an experimental spectrum.

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | -OCH₃ | ~55.3 |

| C2, C6 | Aromatic CH | ~114.2 |

| C3, C5 | Aromatic CH | ~133.6 |

| C4 | Quaternary C-O | ~160.0 |

| C7 | Quaternary C-C≡ | ~114.5 |

| C8 | ≡CH | ~83.4 |

| C9 | ≡C-Ar | ~77.2 |

Note: Predicted values are based on empirical data and computational models. Actual experimental values may vary slightly.

Experimental Protocol for ¹³C NMR Analysis

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful sample preparation and instrument setup. The following is a detailed methodology for this experiment.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Use a deuterated solvent that readily dissolves the analyte. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound dissolved in 0.6-0.7 mL of CDCl₃ is recommended.[1][2][3] Higher concentrations can improve the signal-to-noise ratio, which is particularly important for detecting quaternary carbons that often exhibit weaker signals.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]

-

Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.0 ppm). If the solvent does not contain TMS, a small amount can be added.

Instrument Parameters

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz spectrometer.

| Parameter | Recommended Value |

| Spectrometer Frequency | 100 MHz (for a 400 MHz ¹H spectrometer) |

| Pulse Program | Standard proton-decoupled (e.g., zgpg30 on Bruker) |

| Pulse Angle (Flip Angle) | 30-45 degrees |

| Acquisition Time (AQ) | 1-2 seconds |

| Relaxation Delay (D1) | 2-5 seconds (longer delays may be needed for quaternary carbons) |

| Number of Scans (NS) | 1024 or higher (to achieve adequate signal-to-noise) |

| Spectral Width (SW) | 0 - 200 ppm |

| Temperature | 298 K (25 °C) |

Data Processing and Spectral Interpretation

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in the absorptive mode. The baseline should be corrected to be flat.

-

Chemical Shift Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm or the solvent peak (for CDCl₃, the central peak of the triplet is at 77.16 ppm).

-

Peak Picking and Assignment: Identify all peaks in the spectrum and assign them to the corresponding carbon atoms in the this compound molecule based on the expected chemical shifts and signal intensities. Quaternary carbons (C4, C7, and C9) are typically observed as weaker signals compared to the protonated carbons.

Visualization of Molecular Structure and NMR Assignment

To aid in the visualization of the carbon environments, the following diagram illustrates the structure of this compound with the IUPAC numbering used for the NMR assignments.

Logical Workflow for ¹³C NMR Analysis

The following diagram outlines the logical workflow for the complete ¹³C NMR analysis of this compound, from sample preparation to final data interpretation.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to successfully perform and interpret the ¹³C NMR analysis of this compound. Adherence to the detailed protocols will ensure the acquisition of high-quality data, leading to confident structural elucidation and characterization.

References

FT-IR Spectroscopic Analysis of 4-Ethynylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 4-ethynylanisole, a versatile building block in organic synthesis and drug discovery. This document details the characteristic vibrational frequencies and their assignments, offers a standardized experimental protocol for spectral acquisition, and presents a logical workflow for the analytical process.

Core Data: FT-IR Peak Assignment for this compound

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific functional groups. The table below summarizes the key peaks and their respective assignments, compiled from spectral databases and spectroscopic literature.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |

| ~3100-3000 | C-H Stretch | Aromatic (Aryl) | Medium |

| ~2950-2850 | C-H Stretch | Methyl (-OCH₃) | Medium |

| ~2100 | C≡C Stretch | Terminal Alkyne | Medium, Sharp |

| ~1610, 1510 | C=C Stretch | Aromatic Ring | Strong to Medium |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether | Strong |

| ~1030 | C-O-C Symmetric Stretch | Aryl Ether | Medium |

| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene | Strong |

Experimental Protocol for FT-IR Analysis

This section outlines a detailed methodology for obtaining a high-quality FT-IR spectrum of this compound.

1. Instrumentation and Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector).

-

Sample holder suitable for liquids or solids (e.g., KBr plates for thin film, or an Attenuated Total Reflectance (ATR) accessory).

-

This compound (solid at room temperature).

-

Spatula.

-

Solvent for cleaning (e.g., methylene (B1212753) chloride or ethanol).

-

Lens tissue.

2. Sample Preparation (Thin Film Method):

-

Ensure the KBr plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

-

Place a small amount (a few milligrams) of solid this compound onto one KBr plate.

-

Gently place the second KBr plate on top of the sample.

-

Carefully press the plates together and rotate them slightly to create a thin, uniform film of the sample between the plates. The film should appear translucent.

-

If the sample is too concentrated, separate the plates and wipe one clean before reassembling.

3. Spectral Acquisition:

-

Place the KBr plates with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typical scan parameters include a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with 16 to 32 scans co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

4. Post-Analysis:

-

Remove the KBr plates from the spectrometer.

-

Separate the plates and clean them thoroughly with a suitable solvent (e.g., methylene chloride) and a soft lens tissue.

-

Store the KBr plates in a desiccator to prevent fogging from atmospheric moisture.

Workflow for FT-IR Analysis of this compound

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation in the FT-IR analysis of this compound.

Caption: Workflow for FT-IR analysis of this compound.

Mass spectrometry of 4-Ethynylanisole fragmentation pattern

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 4-ethynylanisole (4-methoxyphenylacetylene). The document details the expected fragmentation pathways under electron ionization (EI) and presents the quantitative data in a clear, tabular format. A representative experimental protocol for acquiring the mass spectrum is also provided.

Introduction

This compound is an aromatic compound of interest in various fields, including organic synthesis and materials science. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex mixtures. Electron ionization mass spectrometry (EI-MS) is a standard technique for the analysis of volatile and semi-volatile organic compounds, providing a reproducible fragmentation pattern that serves as a molecular fingerprint. This guide elucidates the fragmentation behavior of this compound, offering a valuable resource for researchers.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is outlined below. This protocol is a representative method based on common practices for the analysis of aromatic compounds.

2.1. Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an electron ionization source is used.

2.2. Gas Chromatography (GC) Conditions

-

Column: A non-polar or mid-polar capillary column, such as a 5% phenyl polymethylsiloxane fused-silica column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of aromatic compounds.

-

Carrier Gas: Helium (99.999% purity) is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Temperature: The injector temperature is maintained at 250 °C.

-

Injection Mode: A splitless injection of a 1 µL sample is performed to maximize sensitivity.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

2.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: A solvent delay of 3 to 5 minutes is employed to prevent filament damage from the solvent peak.

2.4. Sample Preparation

A dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) is prepared at a concentration of approximately 10-100 µg/mL.

Data Presentation: Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major peaks, are summarized in the table below. This data is sourced from the NIST Mass Spectrometry Data Center.[1][2]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 132 | 100 | [M]⁺˙ (Molecular Ion) |

| 117 | 45 | [M - CH₃]⁺ |

| 102 | 20 | [M - CH₂O]⁺ |

| 91 | 35 | [C₇H₇]⁺ |

| 89 | 25 | [M - CH₃ - CO]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

| 63 | 12 | [C₅H₃]⁺ |

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization can be rationalized through a series of characteristic cleavage and rearrangement reactions common to aromatic ethers and acetylenic compounds.

The process begins with the ionization of the this compound molecule, resulting in the formation of the molecular ion (M)⁺˙ at m/z 132 , which is the base peak in the spectrum.

The primary fragmentation pathways from the molecular ion include:

-

Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond results in the formation of a stable phenoxy-type cation at m/z 117 .

-

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule, producing an ion at m/z 102 .

-

Formation of the tropylium (B1234903) ion: Cleavage of the bond between the aromatic ring and the methoxy (B1213986) group, followed by rearrangement, can lead to the formation of the highly stable tropylium ion at m/z 91 .

-

Sequential fragmentation: The ion at m/z 117 can further lose a molecule of carbon monoxide (CO) to form the ion at m/z 89 .

The following diagram visualizes the proposed fragmentation pathway of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the mass spectrometry of this compound, focusing on its fragmentation pattern under electron ionization. The provided data table, experimental protocol, and fragmentation pathway diagram offer a valuable resource for the identification and structural elucidation of this compound in various scientific and industrial applications. The characteristic fragments at m/z 132, 117, and 91 are key identifiers for this compound in mass spectral analysis.

References

The Solubility Profile of 4-Ethynylanisole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylanisole, also known as 4-methoxyphenylacetylene, is a versatile organic compound utilized in a variety of synthetic applications, including the formation of photoluminescent 1,2-dihydrophosphinines and trisubstituted 1,2,4-triazoles.[1] Its utility in drug discovery and development, particularly as a building block in medicinal chemistry, necessitates a thorough understanding of its physicochemical properties. Among these, solubility in organic solvents is a critical parameter that influences reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this process.

Data Presentation: Qualitative Solubility of this compound

| Solvent | IUPAC Name | Polarity Index | Qualitative Solubility |

| Acetone | Propan-2-one | 5.1 | Soluble[1][2][3][4] |

| Acetonitrile | Acetonitrile | 5.8 | Slightly Soluble[2][4] |

| Chloroform (B151607) | Trichloromethane | 4.1 | Soluble[1][3][4] / Slightly Soluble[2][4] |

| Dichloromethane | Dichloromethane | 3.1 | Soluble[1][2][3][4] |

| Methanol | Methanol | 5.1 | Soluble[1][2][3][4] |

| Water | Water | 10.2 | Insoluble[1][2][3][4][5] |

Note: The contradictory information for chloroform ("soluble" vs. "slightly soluble") highlights the importance of experimental verification for precise applications.

Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method. This method establishes equilibrium between the solid solute and the solvent, providing a reliable measure of saturation solubility at a given temperature.

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and maintained.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled chamber set to the desired temperature.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the filtered saturated solution under the same analytical conditions.

-

Determine the concentration of this compound in the saturated solution by interpolating its response from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Solubility Information

As this document focuses on the physical property of solubility, there are no associated signaling pathways to diagram. Solubility is governed by the principle of "like dissolves like," which relates to the intermolecular forces between the solute (this compound) and the solvent. The logical relationship for assessing solubility is straightforward and is inherently depicted in the experimental workflow.

Conclusion

While precise quantitative solubility data for this compound in organic solvents is not widely published, qualitative assessments indicate its solubility in common non-polar and moderately polar organic solvents and its insolubility in water. For applications in drug development and synthetic chemistry that require accurate solubility values, the detailed shake-flask method provided in this guide offers a robust and reliable protocol for experimental determination. The accompanying workflow diagram provides a clear visual guide for researchers undertaking this important physicochemical characterization.

References

- 1. This compound | 768-60-5 [chemicalbook.com]

- 2. 768-60-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-Methoxyphenylacetylene, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | 768-60-5 [amp.chemicalbook.com]

- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

A Technical Guide to the Physicochemical Characterization of 4-Ethynylanisole

This technical guide provides a comprehensive overview of the melting and boiling points of 4-ethynylanisole, a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document outlines the experimentally determined physical constants of this compound and furnishes detailed protocols for their verification, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data of this compound

This compound, also known as 1-ethynyl-4-methoxybenzene, is a solid at room temperature.[1] Its key physical properties are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | 28-30 °C | |

| Boiling Point | 87-91 °C | 11 mmHg |

| Density | 1.019 g/mL | 25 °C |

| Refractive Index | 1.563 | 20 °C |

Data sourced from multiple chemical suppliers and databases.[2][3][4]

Experimental Protocols for Physical Constant Determination

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following are standard laboratory procedures for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a solid.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)[6]

-

Thermometer

-

Sample of this compound (finely powdered)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.[6] Introduce a small amount of the powdered sample into the open end of a capillary tube.[7] Pack the sample into the closed end of the tube by gently tapping it on a hard surface, aiming for a sample height of 2-3 mm.[6]

-

Apparatus Setup: Place the capillary tube containing the sample into the heating block of the melting point apparatus.[6]

-

Heating: Begin heating the block. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (approximately 1-2 °C per minute) as the melting point is neared to ensure accuracy.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

-

Repetition: For accuracy, it is advisable to repeat the measurement with a fresh sample and a new capillary tube.[7]

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[8]

Apparatus:

-

Thiele tube[8]

-

Small test tube (e.g., Durham tube)[8]

-

Capillary tube (sealed at one end)[9]

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Liquid paraffin (B1166041) or mineral oil[10]

-

Sample of this compound

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with the this compound sample.[8] Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[9]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]

-

Heating: Immerse the thermometer and the attached test tube into the Thiele tube containing liquid paraffin, ensuring the heat-transfer liquid level is above the sample.[9] Gently heat the side arm of the Thiele tube.[8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[9]

-

Measurement: Turn off the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[9] Record this temperature.

Workflow Visualization

The logical flow for the determination of the physical constants of a chemical compound like this compound is depicted below.

Caption: Workflow for determining the melting and boiling points of a chemical compound.

References

- 1. This compound 97 768-60-5 [sigmaaldrich.com]

- 2. 768-60-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 768-60-5 [chemicalbook.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. davjalandhar.com [davjalandhar.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Theoretical Investigations into the Electronic Structure of 4-Ethynylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical approaches used to study the electronic structure of 4-Ethynylanisole, a molecule of interest in materials science and medicinal chemistry. By leveraging computational methods, particularly Density Functional Theory (DFT), a detailed understanding of the molecule's geometric parameters, molecular orbitals, and electronic properties can be achieved. This document outlines the standard computational methodologies, presents illustrative quantitative data in a structured format, and visualizes the molecular structure and computational workflow. The insights derived from these theoretical studies are crucial for predicting the reactivity, stability, and potential applications of this compound and its derivatives in various scientific and pharmaceutical contexts.

Introduction

This compound is an organic compound characterized by a methoxy (B1213986) group and an ethynyl (B1212043) group attached to a benzene (B151609) ring. This unique combination of functional groups imparts interesting electronic properties that are valuable in the design of novel materials and pharmaceutical agents. Theoretical studies on its electronic structure provide fundamental insights that are often expensive or difficult to obtain through experimental methods alone.[1][2] Computational chemistry allows for the precise determination of molecular geometries, the analysis of frontier molecular orbitals (HOMO and LUMO), and the mapping of electrostatic potential, all of which are critical for understanding the molecule's behavior in chemical reactions and biological interactions.

This guide serves as a resource for researchers, detailing the computational protocols and the nature of the data that can be obtained from theoretical investigations of this compound.

Computational Methodologies

The theoretical investigation of the electronic structure of this compound typically employs quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and reliable method.[1][3][4] The following outlines a standard computational protocol.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages are commonly used.[1][5]

-

Theoretical Level: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules.[1][3][4]

-

Basis Set: A split-valence basis set, such as 6-311+G(d,p), is typically employed to provide a good balance between accuracy and computational cost.[1][4] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic distribution, especially in molecules with lone pairs and pi systems.

Electronic Property Calculations

Once the optimized geometry is obtained, single-point energy calculations are performed at the same or a higher level of theory to compute various electronic properties. These include:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[4][6]

-

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[6]

The workflow for such a computational study is illustrated in the diagram below.

References

An In-depth Technical Guide to 4-Ethynylanisole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethynylanisole (also known as 4-methoxyphenylacetylene), a versatile terminal alkyne of significant interest in organic synthesis and materials science. This document details the historical discovery and early synthetic routes, alongside modern, efficient preparatory methods. Key experimental protocols are presented with clarity to facilitate replication and adaptation in a research setting. Quantitative physical and chemical data are systematically tabulated for easy reference. Furthermore, this guide employs visualizations of reaction pathways and experimental workflows to enhance understanding of the core concepts discussed.

Introduction

This compound is an aromatic organic compound featuring a methoxy (B1213986) group and a terminal alkyne substituent on a benzene (B151609) ring. This unique combination of functional groups makes it a valuable building block in a multitude of chemical transformations. The electron-donating nature of the methoxy group influences the reactivity of both the aromatic ring and the ethynyl (B1212043) moiety, making it a particularly interesting substrate for various coupling reactions and further functionalization. Its applications span from the synthesis of complex organic molecules and polymers to the development of novel materials with specific optical and electronic properties. This guide aims to be an in-depth resource, covering the journey from its initial synthesis to its contemporary applications.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O | |

| Molecular Weight | 132.16 g/mol | |

| CAS Number | 768-60-5 | |

| Appearance | Clear colorless to yellow liquid/solid | [1] |

| Melting Point | 28-30 °C | |

| Boiling Point | 87-91 °C at 11 mmHg | |

| Density | 1.019 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.5640-1.5670 | [1] |

| Solubility | Insoluble in water; Soluble in chloroform, acetone, dichloromethane, and methanol. | [2] |

Discovery and Historical Synthesis

The precise first synthesis of this compound is not prominently documented under its current common name in easily accessible historical literature. However, the fundamental reactions for the synthesis of arylacetylenes were established in the late 19th and early 20th centuries. One of the plausible early methods for the preparation of this compound would have been through a two-step process starting from the readily available 4-methoxyacetophenone. This classical approach involves the conversion of the ketone to a vinylidene chloride followed by dehydrohalogenation.

Synthesis from 4-Methoxyacetophenone via Dehydrohalogenation

This historical method, while not as efficient as modern techniques, represents a foundational approach to the synthesis of terminal arylalkynes.

Reaction Scheme:

Caption: Historical synthesis of this compound from 4-methoxyacetophenone.

Experimental Protocol (General Classical Procedure):

Step 1: Synthesis of 1-Chloro-1-(4-methoxyphenyl)ethene

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, 4-methoxyacetophenone is cautiously treated with phosphorus pentachloride (PCl₅) in an inert solvent such as carbon tetrachloride.

-

The mixture is gently heated to initiate the reaction, which is evidenced by the evolution of hydrogen chloride gas.

-

After the initial vigorous reaction subsides, the mixture is refluxed until the reaction is complete (monitored by the cessation of gas evolution).

-

The reaction mixture is then carefully poured onto crushed ice to decompose the excess PCl₅ and the phosphorus oxychloride byproduct.

-

The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude vinylidene chloride.

Step 2: Synthesis of this compound

-

A solution of the crude 1-chloro-1-(4-methoxyphenyl)ethene in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) is added dropwise to a stirred suspension of sodium amide (NaNH₂) in liquid ammonia (B1221849) at -78 °C.

-

The reaction mixture is stirred for several hours to ensure complete dehydrohalogenation.

-

The reaction is then quenched by the careful addition of a proton source, such as ammonium (B1175870) chloride, to neutralize the acetylide.

-

The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the resulting crude this compound is purified by distillation under reduced pressure.

Modern Synthetic Methods

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of arylalkynes, offering milder conditions, higher yields, and greater functional group tolerance compared to historical methods.

Sonogashira Coupling

The Sonogashira coupling is the most widely employed method for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide.

Reaction Scheme:

Caption: Sonogashira coupling for the synthesis of this compound.

Experimental Protocol: Sonogashira Coupling of 4-Iodoanisole with Trimethylsilylacetylene [3]

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoanisole (1.0 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).

-

Add a suitable solvent, such as degassed triethylamine (B128534) (TEA, 10 mL).

-

To the stirred mixture, add trimethylsilylacetylene (TMSA, 1.2 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting trimethylsilyl-protected alkyne is then deprotected by dissolving it in a solvent mixture like tetrahydrofuran/methanol and treating it with a base such as potassium carbonate or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

-

After the deprotection is complete (monitored by TLC), the reaction is worked up by adding water and extracting with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Stephens-Castro Coupling

The Stephens-Castro coupling is a copper-mediated reaction between a cuprous acetylide and an aryl halide. While it often requires stoichiometric amounts of copper, it remains a useful method, particularly for certain substrates.

Reaction Scheme:

Caption: Stephens-Castro coupling for synthesizing this compound.

Experimental Protocol (General Procedure):

-

Prepare copper(I) acetylide by bubbling acetylene gas through a solution of a copper(I) salt (e.g., cuprous chloride) in an ammoniacal solution.

-

Isolate and dry the copper(I) acetylide precipitate carefully, as it can be explosive when dry.

-

In a round-bottom flask, dissolve 4-iodoanisole in pyridine.

-

Add the prepared copper(I) acetylide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into a large volume of water.

-

Extract the product with an organic solvent such as diethyl ether.

-

Wash the combined organic extracts with dilute acid (to remove pyridine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation.

Applications in Research and Development

This compound serves as a key intermediate in various fields of chemical research and development:

-

Organic Synthesis: It is a versatile building block for the construction of more complex molecules through reactions such as "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), hydroamination, and various coupling reactions.

-

Materials Science: The rigid, linear structure of the ethynyl group makes this compound a valuable monomer for the synthesis of conjugated polymers and oligomers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Drug Discovery: The arylalkyne motif is present in a number of biologically active compounds. This compound can be used as a starting material or a key intermediate in the synthesis of pharmaceutical agents.

Conclusion

This compound, from its likely origins in classical dehydrohalogenation reactions to its efficient synthesis via modern cross-coupling methods, has established itself as a compound of considerable utility. Its unique electronic and structural features continue to make it a valuable tool for chemists in academia and industry. This guide has provided a detailed overview of its history, properties, and synthesis, with the aim of supporting and inspiring further innovation in the fields of chemical synthesis, materials science, and drug development.

References

An In-depth Technical Guide to the Safe Handling of 4-Ethynylanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Ethynylanisole (CAS No. 768-60-5), a versatile biochemical reagent used in various life science and organic synthesis applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Chemical and Physical Properties

This compound is a combustible solid with a low melting point, appearing as a clear colorless to deep yellow or brown solid or pale yellow oil.[1] It is important to be aware of its physical properties to ensure safe handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Melting Point | 28-29 °C (lit.) | [2][3] |

| Boiling Point | 194.8 ± 23.0 °C at 760 mmHg87-91 °C at 11 mmHg (lit.) | [2][3] |

| Density | 1.0 ± 0.1 g/cm³1.019 g/mL at 25 °C (lit.) | [2] |

| Flash Point | 63.5 ± 18.3 °C82 °C (179.6 °F) - closed cup | [2] |

| Solubility | Insoluble in water. Soluble in chloroform, acetone, dichloromethane, and methanol. | [3] |

| Vapor Pressure | 0.6 ± 0.4 mmHg at 25°C | [2] |

| Refractive Index | n20/D 1.563 (lit.) | |

| Stability | Stable under normal conditions. Light and temperature sensitive. | [2] |

Hazard Identification and Classification

This compound is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.[1][4][5] While comprehensive toxicity data is not available, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[2] Fine dust dispersed in air may also create an explosion hazard.[1][4]

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) |

| Specific target organ toxicity - Single exposure | Category 3 (H335: May cause respiratory irritation) |